molecular formula C23H16Cl2N2OS B2397093 4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 392248-31-6

4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2397093
CAS No.: 392248-31-6
M. Wt: 439.35
InChI Key: BSZUZNUWDJAQLD-UHFFFAOYSA-N
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Description

4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .

The next step involves the formation of the benzamide linkage. This can be achieved by reacting the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or bromo derivatives.

Scientific Research Applications

4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.

    3,4-dichlorobenzyl chloride: Used in the synthesis of various organic compounds, including pharmaceuticals.

    Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2OS/c24-19-11-10-18(13-20(19)25)21-14-29-23(26-21)27-22(28)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZUZNUWDJAQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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